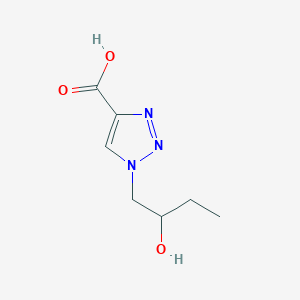![molecular formula C19H16ClNO2 B2529010 4-氯-3-({[(4-甲基苯甲酰基)氧基]亚氨基}甲基)-1,2-二氢萘 CAS No. 477887-88-0](/img/structure/B2529010.png)
4-氯-3-({[(4-甲基苯甲酰基)氧基]亚氨基}甲基)-1,2-二氢萘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a methylbenzoyloxy group, and an oxime functionality attached to a dihydronaphthalene core
科学研究应用
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers or dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, where the naphthalene derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Oxime Formation: The oxime functionality is introduced by reacting the chloro-substituted naphthalene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The final step involves the esterification of the oxime with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form hydrogen bonds with active sites of enzymes, while the chloro and methylbenzoyloxy groups may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with a chloro and methyl group on a phenol ring.
4-Chlorobenzyl chloride: Contains a chloro and benzyl group on a benzene ring.
4-Chloro-3-methylbenzoic acid: Features a chloro and methyl group on a benzoic acid core.
Uniqueness
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene is unique due to its combination of functional groups and the presence of a dihydronaphthalene core. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.
属性
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-13-6-8-15(9-7-13)19(22)23-21-12-16-11-10-14-4-2-3-5-17(14)18(16)20/h2-9,12H,10-11H2,1H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCVKSYILXHGEA-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)
![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)


![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)


![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)

